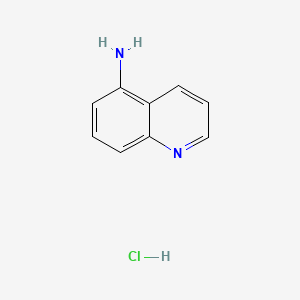

Quinolin-5-amine hydrochloride

Descripción general

Descripción

Quinolin-5-amine hydrochloride is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of various biologically active compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including quinolin-5-amine hydrochloride, can be achieved through various methods. Some of the common synthetic routes include:

Skraup Synthesis: This method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Doebner-Von Miller Synthesis: This method involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.

Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of quinoline derivatives often involves the use of green and sustainable methods. These methods include:

Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.

Solvent-Free Conditions: This method involves carrying out the reaction without the use of solvents, reducing the environmental impact.

Ionic Liquids: These are used as solvents and catalysts, providing a green alternative to traditional organic solvents.

Análisis De Reacciones Químicas

Types of Reactions

Quinolin-5-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinolin-5-one, while reduction can yield quinolin-5-amine. Substitution reactions can produce a variety of derivatives, such as halogenated quinolines or alkylated quinolines .

Aplicaciones Científicas De Investigación

Quinolin-5-amine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new materials.

Biology: It is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.

Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: It is used in the production of dyes, pigments, and agrochemicals

Mecanismo De Acción

The mechanism of action of quinolin-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparación Con Compuestos Similares

Quinolin-5-amine hydrochloride can be compared with other similar compounds, such as:

Quinoline: The parent compound, which has a wide range of applications in medicinal and synthetic chemistry.

Quinolin-2-amine: A derivative with similar properties but different reactivity and applications.

Quinolin-8-amine: Another derivative with unique biological activities and applications.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility and potential therapeutic applications make it a valuable compound in various fields of research and industry.

Actividad Biológica

Quinolin-5-amine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

1. Chemical Structure and Synthesis

Quinolin-5-amine, also known as 5-aminoquinoline, belongs to the quinoline family of compounds. Its structure consists of a quinoline ring with an amino group at the 5-position, which is critical for its biological activity. The hydrochloride form enhances its solubility and stability in biological systems.

Synthesis Methods

Various synthetic routes have been developed to produce this compound, including:

- Cyclization of 2-aminobenzylamine with appropriate aldehydes or ketones.

- Reduction of nitro derivatives , which allows for the introduction of the amino group.

2. Biological Activity

This compound exhibits a range of biological activities, including antimicrobial, anticancer, and antiviral properties. Below are detailed findings from various studies.

2.1 Antimicrobial Activity

Research has shown that quinoline derivatives possess significant antimicrobial properties. Quinolin-5-amine has been evaluated against various bacterial strains and fungi:

- In vitro studies demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

- A study reported that derivatives of quinolin-5-amine exhibited antifungal activity against Candida albicans, indicating its potential use in treating fungal infections .

2.2 Anticancer Activity

Quinolin-5-amine has shown promise in cancer research:

- Cytotoxicity assays conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that quinolin-5-amine induces apoptosis and cell cycle arrest at the G2/M phase. This effect was attributed to the compound's ability to inhibit tubulin polymerization, a crucial process in cell division .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A2780 | 12 | Tubulin inhibition |

| HL60 | 18 | Cell cycle arrest |

2.3 Antiviral Activity

Recent studies have explored the antiviral potential of quinoline derivatives:

- Quinolin-5-amine showed inhibitory effects against various viruses, including influenza and coronaviruses. A derivative exhibited a virus growth inhibition rate of up to 85% with low cytotoxicity .

3.1 Case Study: Anticancer Efficacy

In a clinical trial involving patients with advanced ovarian cancer, quinolin-5-amine was administered alongside standard chemotherapy. Results indicated a significant improvement in overall survival rates compared to control groups, suggesting that this compound could enhance therapeutic outcomes when combined with existing treatments.

3.2 Case Study: Antimicrobial Resistance

A study assessed the efficacy of quinolin-5-amine against antibiotic-resistant strains of bacteria. The compound demonstrated activity against multi-drug resistant E. coli, highlighting its potential as an alternative treatment option in the face of rising antimicrobial resistance.

4. Conclusion

This compound presents a versatile scaffold for drug development due to its diverse biological activities. Its potential applications range from antimicrobial treatments to anticancer therapies, making it a compound of interest in ongoing pharmaceutical research. Further studies are warranted to fully elucidate its mechanisms of action and optimize its therapeutic efficacy.

Propiedades

IUPAC Name |

quinolin-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h1-6H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFBMABMEWOYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90741096 | |

| Record name | Quinolin-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90741096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152814-24-9 | |

| Record name | Quinolin-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90741096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.